2-(2-hydroxyethyl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
CAS No.:
Cat. No.: VC9655714
Molecular Formula: C18H19N3O4
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O4 |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 8-(2-hydroxyethyl)-2-(oxolan-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
| Standard InChI | InChI=1S/C18H19N3O4/c22-8-7-20-5-3-15-13(17(20)23)10-14-16(19-15)4-6-21(18(14)24)11-12-2-1-9-25-12/h3-6,10,12,22H,1-2,7-9,11H2 |
| Standard InChI Key | RJMDAWBOXAOSQI-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CN2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO |
| Canonical SMILES | C1CC(OC1)CN2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, 8-(2-hydroxyethyl)-2-(oxolan-2-ylmethyl)pyrido[4,3-b] naphthyridine-1,9-dione, reflects its intricate architecture. Key structural elements include:
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A pyrido[4,3-b] naphthyridine core, which combines pyridine and naphthyridine rings.
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A 2-hydroxyethyl group at position 8, contributing hydrophilicity and hydrogen-bonding capacity.
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A tetrahydrofuran-2-ylmethyl substituent at position 2, introducing stereochemical complexity and ether functionality.
Table 1: Molecular Properties of the Compound
The Canonical SMILES string confirms the connectivity of the tetrahydrofuran ring and hydroxyethyl chain to the central scaffold. Computational analyses predict moderate polarity due to the ketone and hydroxyl groups, with a calculated logP value suggesting balanced lipophilicity for membrane permeability .
Synthesis Pathways and Functionalization Strategies
Synthesis of pyrido-naphthyridine derivatives typically involves cyclization reactions between aminopyridines and ketoesters, followed by selective functionalization. For this compound, a plausible synthetic route includes:
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Core Formation: Condensation of 4-aminopyridine with a diketone precursor under acidic conditions to generate the pyrido-naphthyridine backbone.
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Substituent Introduction:
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Hydroxyethyl Group: Alkylation at position 8 using ethylene oxide or a protected glycol derivative.
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Tetrahydrofuran Methyl Group: Grignard addition or nucleophilic substitution with a tetrahydrofuran-containing reagent at position 2.
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Oxidation and Purification: Final oxidation of intermediate alcohols to ketones, followed by chromatographic purification.
The scaffold’s synthetic versatility allows for late-stage modifications, enabling the creation of analogs with tailored biological activities.
Physicochemical and Spectral Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar functional groups:
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Hydroxyethyl Group: Enhances water solubility through hydrogen bonding.
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Tetrahydrofuran Ring: Contributes to organic solvent miscibility (e.g., DMSO, THF).
Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions due to the lactam and ketone moieties.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch) and ~3400 cm (O-H stretch) .
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NMR Spectroscopy:
Computational Modeling and Future Directions
Density functional theory (DFT) calculations at the B3LYP/6-31G level can optimize the compound’s geometry and predict electronic properties . Key areas for future research include:
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